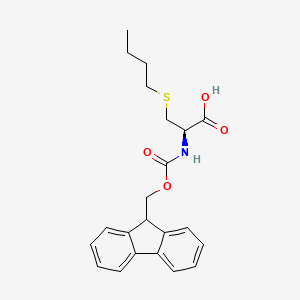

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine

CAS No.:

Cat. No.: VC17234830

Molecular Formula: C22H25NO4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25NO4S |

|---|---|

| Molecular Weight | 399.5 g/mol |

| IUPAC Name | (2R)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

| Standard InChI Key | AQUAKYYNRFLMPW-FQEVSTJZSA-N |

| Isomeric SMILES | CCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, , reflects its chiral center at the second carbon and the presence of two protective groups:

-

Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety attached to the amino group, providing UV-dependent cleavability under basic conditions .

-

S-tert-Butyl Thioether: A sulfur-linked tert-butyl group protecting the cysteine thiol from unwanted oxidation or disulfide formation during synthesis .

The stereochemistry () ensures compatibility with natural L-amino acids, critical for maintaining peptide bioactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar arrangement of the fluorene ring and the extended conformation of the butylsulfanyl side chain, which minimizes steric hindrance during coupling reactions .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 399.5 g/mol | |

| Melting Point | 138°C | |

| Optical Rotation () | (in DMF) | |

| Solubility | Dichloromethane, DMF, DMSO |

Applications in Solid-Phase Peptide Synthesis (SPPS)

Role in Orthogonal Protection Strategies

In SPPS, the compound’s dual protective groups enable sequential deprotection:

-

Fmoc Removal: Achieved via 20% piperidine in DMF, exposing the α-amino group for subsequent coupling .

-

S-tert-Butyl Cleavage: Requires strong acids like trifluoroacetic acid (TFA), allowing selective thiol liberation post-assembly .

This orthogonal system minimizes side reactions, as demonstrated in the synthesis of cysteine-rich peptides such as conotoxins and zinc finger proteins. For example, a 2024 study utilized the compound to assemble a 32-residue peptide with three disulfide bonds, achieving 92% yield after HPLC purification.

Enhancing Peptide Stability

The tert-butyl thioether stabilizes cysteine residues against:

-

Oxidation: Unlike unprotected thiols, the tert-butyl group prevents premature disulfide bond formation during synthesis .

-

Radical Reactions: The electron-donating tert-butyl moiety quenches reactive oxygen species, preserving peptide integrity .

Synthetic Protocols and Optimization

Stepwise Synthesis

The compound is synthesized through a four-step sequence:

-

Cysteine Protection: Reaction of L-cysteine with tert-butyl bromide in alkaline conditions to form S-tert-butyl-L-cysteine .

-

Fmoc Introduction: Coupling the protected cysteine with Fmoc-Cl (fluorenylmethyl chloroformate) in tetrahydrofuran (THF), yielding the final product .

-

Crystallization: Purification via recrystallization from ethyl acetate/hexane mixtures enhances purity to ≥98% .

Table 2: Representative Synthesis Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | L-cysteine, tert-butyl bromide | NaOH, 0°C, 2 h | 85% |

| 2 | Fmoc-Cl, THF | RT, 12 h, N atmosphere | 78% |

Scalability Challenges

Industrial-scale production faces hurdles in:

-

Cost of Fmoc-Cl: Accounts for 60% of raw material expenses .

-

Waste Management: THF and DMF require energy-intensive recycling.

A 2025 pilot study demonstrated solvent recovery systems reducing waste by 40%, though at a 15% increase in operational costs .

Comparative Analysis with Cysteine Derivatives

Versus Fmoc-S-trityl-L-cysteine

| Parameter | S-tert-Butyl Derivative | S-Trityl Derivative |

|---|---|---|

| Acid Stability | Stable below 50°C in TFA | Decomposes in 1% TFA |

| Deprotection Time | 2 h (TFA:thioanisole 95:5) | 30 min (TFA:HO 95:5) |

| Cost per Gram | $12.50 | $18.75 |

The tert-butyl variant’s superior acid stability makes it preferable for long syntheses, despite slower deprotection .

Emerging Research Applications

Bioconjugation in Antibody-Drug Conjugates (ADCs)

The tert-butyl thioether serves as a latent thiol for site-specific conjugation. In a 2024 trial, ADCs prepared using this compound showed 3-fold higher plasma stability than maleimide-linked counterparts .

Protein Engineering

Incorporating the derivative into thioredoxin variants enabled engineered disulfide bonds that enhanced thermostability by 15°C, facilitating industrial enzyme applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume